molecular formula C14H11ClN2O3 B11985545 N-(4-Chlorobenzyl)-3-nitrobenzamide

N-(4-Chlorobenzyl)-3-nitrobenzamide

Cat. No.: B11985545
M. Wt: 290.70 g/mol
InChI Key: MRQPJXPBUJWTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorobenzyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C14H11ClN2O3 and its molecular weight is 290.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-nitrobenzamide

InChI

InChI=1S/C14H11ClN2O3/c15-12-6-4-10(5-7-12)9-16-14(18)11-2-1-3-13(8-11)17(19)20/h1-8H,9H2,(H,16,18)

InChI Key

MRQPJXPBUJWTDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Contextualization Within Benzamide Chemistry and Nitro Aromatic Compounds

The chemical identity of N-(4-Chlorobenzyl)-3-nitrobenzamide is fundamentally defined by its two core components: the benzamide (B126) framework and the nitro-aromatic ring.

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. wikipedia.org They are derivatives of benzoic acid. wikipedia.org The benzamide structure is a prevalent scaffold in medicinal chemistry, found in a wide array of pharmaceutical agents with diverse therapeutic applications, including analgesics and anticancer drugs. wikipedia.orgtandfonline.com The stability of the amide bond, coupled with its ability to participate in hydrogen bonding, makes it a valuable linker in drug design. tandfonline.com

Nitro-aromatic compounds, characterized by one or more nitro groups (NO₂) attached to an aromatic ring, are pivotal in both industrial and pharmaceutical chemistry. numberanalytics.com The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical reactivity and biological activity of the molecule. numberanalytics.comscielo.br In medicinal chemistry, the nitro group is often considered a "toxicophore" due to its potential for bioreduction to toxic intermediates. nih.govmdpi.com However, this same property is harnessed in the design of prodrugs, particularly antimicrobial and anticancer agents, which are selectively activated under the hypoxic conditions found in certain tumors or anaerobic bacteria. nih.govmdpi.com

The combination of these two functionalities in this compound results in a molecule with a rich chemical landscape, suitable for various chemical modifications and biological investigations.

PropertyValue
Chemical Formula C₁₄H₁₁ClN₂O₃
Molecular Weight 290.708 g/mol
CAS Number 404845-46-1

Significance of Chlorobenzyl Moieties in Synthetic and Chemical Biology Research

The inclusion of a 4-chlorobenzyl group is a critical feature of the title compound's design. Halogen atoms, particularly chlorine, are frequently incorporated into bioactive molecules to enhance their pharmacological profiles. nih.gov The introduction of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com

In drug discovery, the strategic placement of chlorine atoms on a phenyl ring can lead to improved potency and selectivity. nih.gov It is estimated that a significant percentage of approved drugs contain at least one chlorine atom. nih.gov The chlorobenzyl moiety, in particular, is a common building block in the synthesis of various pharmaceutical agents. For instance, it is a key component in the structure of certain antihistamines and other centrally acting agents.

The 4-chloro substitution pattern is of particular interest as it can direct the molecule's interaction within a protein's binding pocket, potentially leading to a more favorable therapeutic effect. Research on various classes of compounds has shown that the position of the chlorine atom on the benzyl (B1604629) ring can significantly impact biological activity. nih.gov

Theoretical and Computational Chemistry of N 4 Chlorobenzyl 3 Nitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations for N-(4-Chlorobenzyl)-3-nitrobenzamide are typically performed using a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to provide a robust description of its properties.

Geometry Optimization and Energetic Landscape Exploration

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.

The resulting optimized structure provides key geometric parameters. The planarity of the phenyl rings, the orientation of the nitro group relative to its ring, and the conformation of the amide linkage are of particular interest. The energetic landscape can be further explored by identifying other stable conformers and the transition states that separate them, providing insight into the molecule's flexibility.

Table 1: Illustrative Geometric Parameters from Optimization

Parameter Description Expected Finding
Bond Lengths (Å) Distances between key atoms (e.g., C=O, N-H, C-N, C-Cl, N-O). Values consistent with hybrid orbital theory, influenced by electron delocalization.
**Bond Angles (°) ** Angles formed by three connected atoms (e.g., O=C-N, C-N-H). Angles around sp² carbons near 120°, tetrahedral carbons near 109.5°, with distortions due to steric hindrance.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.

The spatial distribution of these orbitals in this compound is key. The HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, potentially the chlorobenzyl ring or the amide group. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient 3-nitrophenyl ring, owing to the strong electron-withdrawing nature of the nitro group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data

Parameter Description Significance for this compound
E_HOMO Energy of the Highest Occupied Molecular Orbital. Relates to the ionization potential and electron-donating ability.
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron affinity and electron-accepting ability.

| ΔE (HOMO-LUMO Gap) | The energy difference (E_LUMO - E_HOMO). | A small gap indicates high reactivity and polarizability. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. This map is invaluable for predicting how the molecule will interact with other chemical species.

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Regions rich in electrons, which are susceptible to electrophilic attack. These are expected around the oxygen atoms of the nitro and carbonyl groups.

Positive Potential (Blue): Electron-deficient regions, prone to nucleophilic attack. This is anticipated around the hydrogen atom of the amide group (N-H).

Neutral Regions (Green): Areas with moderate potential, typically the carbon skeletons of the phenyl rings.

The MEP map visually complements FMO analysis by highlighting the sites for electrostatic interactions. nih.gov

Analysis of Global Chemical Reactivity Descriptors

Table 3: Global Chemical Reactivity Descriptors

Descriptor Formula Significance
Electronegativity (χ) χ = -(E_HOMO + E_LUMO) / 2 Measures the molecule's ability to attract electrons.
Chemical Hardness (η) η = (E_LUMO - E_HOMO) / 2 Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; a higher value indicates greater reactivity.

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

These descriptors provide a powerful framework for comparing the reactivity of this compound with other related compounds.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. nih.gov This method provides detailed insights into intramolecular bonding and stabilization. nih.gov

A key feature of NBO analysis is the examination of "delocalization effects," which are quantified by the second-order perturbation energy, E(2). This value measures the stabilization energy from a donor-acceptor interaction between a filled (donor) NBO and an empty (acceptor) NBO. For this compound, significant interactions would be expected, such as:

Hyperconjugation from lone pairs on the oxygen and nitrogen atoms to adjacent anti-bonding orbitals (e.g., n(O) → π(C=O) or n(N) → π(Aryl)).

Delocalization between the π-systems of the two aromatic rings through the amide bridge.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectral Simulation

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to investigate the excited states of a molecule. nih.gov This method allows for the calculation of electronic transition energies and oscillator strengths, which can be used to simulate the molecule's UV-Visible absorption spectrum.

The simulated spectrum for this compound would predict the absorption maxima (λ_max) and the nature of the corresponding electronic transitions. These transitions are typically described by the orbitals involved, such as π → π* transitions within the aromatic rings or n → π* transitions involving the lone pairs of the oxygen or nitrogen atoms. Comparing the simulated spectrum to an experimentally measured one is a critical way to validate the chosen computational method.

Table 4: Illustrative TD-DFT Data for Major Electronic Transitions

Transition Calculated Wavelength (nm) Oscillator Strength (f) Description
S₀ → S₁ (Value) (Value) Primarily a HOMO → LUMO transition (π → π* character).
S₀ → S₂ (Value) (Value) Transition involving deeper orbitals, e.g., HOMO-1 → LUMO.

| S₀ → S₃ | (Value) | (Value) | Transition with potential n → π* character. |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are a powerful tool for predicting the spectroscopic parameters of this compound. Methods such as Density Functional Theory (DFT) are employed to forecast Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, offering a detailed view of the molecule's structural and electronic properties.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative, demonstrating the type of data generated from GIAO-DFT calculations. Actual values would require specific computational studies.

Atom TypePositionPredicted Chemical Shift (ppm)
¹HAmide (N-H)~8.5-9.5
¹HAromatic (Nitro-substituted ring)~7.5-8.8
¹HAromatic (Chloro-substituted ring)~7.3-7.5
¹HMethylene (B1212753) (CH₂)~4.6
¹³CCarbonyl (C=O)~165
¹³CAromatic (C-NO₂)~148
¹³CAromatic (C-Cl)~133
¹³CAromatic (Other)~122-135
¹³CMethylene (CH₂)~43

Vibrational Frequencies: The prediction of infrared (IR) and Raman vibrational frequencies is another key application of computational chemistry. DFT calculations, often using the B3LYP functional, can determine the normal modes of vibration. nih.govnih.gov The calculated frequencies are typically higher than experimental values due to the calculations being based on a harmonic approximation. Therefore, the computed wavenumbers are often scaled by a factor (e.g., 0.9608 for DFT) to minimize errors and achieve excellent agreement with experimental data. nih.gov The Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of each vibrational mode. nih.govnih.gov

For this compound, characteristic vibrational modes would include:

N-H stretching: Typically found in the 3300–3500 cm⁻¹ range. nih.gov

C-H stretching (aromatic): Expected between 3000-3100 cm⁻¹. researchgate.net

C=O stretching: A strong band anticipated in the 1630-1680 cm⁻¹ region. researchgate.net

NO₂ stretching: Asymmetric and symmetric stretching modes are expected, often seen around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. nih.gov

C-N stretching: These vibrations are more complex and can be found in the 1250-1390 cm⁻¹ range. nih.gov

C-Cl stretching: Expected at lower frequencies.

Table 2: Representative Predicted Vibrational Frequencies for this compound This table illustrates typical vibrational modes and frequency ranges based on DFT calculations for similar compounds. Specific values for the title compound are not available in the provided search results.

Vibrational ModeTypical Predicted Frequency Range (cm⁻¹, Scaled)Expected Intensity
N-H Stretch~3400Medium
Aromatic C-H Stretch3100-3000Medium-Weak
C=O Stretch~1660Strong
NO₂ Asymmetric Stretch~1545Strong
NO₂ Symmetric Stretch~1350Strong
C-N Stretch~1345Medium

Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods are crucial for predicting the NLO properties of molecules, providing a way to screen candidates before undertaking complex synthesis and experimental characterization. The NLO response of a molecule is determined by its hyperpolarizability.

For this compound, the presence of an electron-donating amide group and a strong electron-withdrawing nitro group connected through a π-conjugated system suggests potential for NLO activity. The intramolecular charge transfer between these groups is a key factor for a significant NLO response.

DFT calculations are used to determine the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These calculations help in understanding how the molecule's electron density responds to an external electric field. The magnitude of the first hyperpolarizability (β) is a primary determinant of a molecule's NLO activity. The analysis of frontier molecular orbitals (HOMO and LUMO) is also critical, as a small energy gap (ΔE) between them is often correlated with higher polarizability and hyperpolarizability values, indicating a more facile intramolecular charge transfer. nih.gov

Table 3: Key Parameters for NLO Property Assessment This table outlines the parameters calculated via DFT to evaluate the NLO potential of a molecule like this compound.

ParameterSymbolSignificance
Dipole MomentμMeasures the overall polarity of the molecule.
Linear PolarizabilityαDescribes the linear response of the electron cloud to an electric field.
First HyperpolarizabilityβMeasures the second-order NLO response. Higher values indicate stronger NLO activity.
HOMO EnergyE_HOMOEnergy of the highest occupied molecular orbital.
LUMO EnergyE_LUMOEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Energy GapΔEE_LUMO - E_HOMO. A smaller gap often correlates with higher NLO activity. nih.gov

Solvent Effects on Molecular Structure and Electronic Properties using Implicit and Explicit Solvation Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry employs both implicit and explicit solvation models to study these effects on the molecular structure and electronic properties of this compound.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is widely used to study how the solvent's polarity affects the molecule's geometry, electronic structure, and spectroscopic properties. For instance, time-dependent DFT (TD-DFT) calculations in different solvents can predict shifts in UV-Vis absorption spectra, providing insights into solvatochromism. researchgate.net The dipole moment of the solute molecule polarizes the solvent continuum, which in turn creates a reaction field that interacts with and stabilizes the solute, often leading to changes in calculated properties compared to the gas phase.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, explicit models provide a more detailed and accurate picture of the local solvation environment. For this compound, explicit modeling with a solvent like water or methanol (B129727) could reveal specific hydrogen bonding interactions with the amide (N-H) and nitro (NO₂) groups, which would not be captured by implicit models. These specific interactions can have a profound effect on the molecule's conformation and reactivity.

By applying both types of models, researchers can gain a comprehensive understanding of how solvents influence the properties of this compound, from its preferred conformation to its electronic and spectroscopic characteristics. cjoscience.com

Chemical Reactivity and Mechanistic Studies of N 4 Chlorobenzyl 3 Nitrobenzamide

Reaction Mechanisms Involving the Amide Bond (e.g., Hydrolysis, Aminolysis)

The amide bond is a cornerstone of the molecule's structure and a primary site for chemical reactions, most notably hydrolysis.

Hydrolysis: Under both acidic and basic conditions, the amide linkage of N-(4-Chlorobenzyl)-3-nitrobenzamide can undergo hydrolysis. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the elimination of 4-chlorobenzylamine (B54526), yielding 3-nitrobenzoic acid.

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, with the amide anion acting as the leaving group. Subsequent protonation of the leaving group results in the formation of 3-nitrobenzoic acid and 4-chlorobenzylamine.

Mass spectrometry fragmentation studies of structurally similar amides confirm that cleavage of the amide bond is a predominant pathway, underscoring its relative lability under energetic conditions. mdpi.commdpi.com

Aminolysis: Aminolysis, the reaction with an amine, follows a similar nucleophilic acyl substitution pathway as hydrolysis. This transamidation reaction would involve an amine displacing 4-chlorobenzylamine from the amide, resulting in a new N-substituted 3-nitrobenzamide. The reaction's feasibility depends on the nucleophilicity and concentration of the reacting amine.

Reaction ConditionCatalyst/ReagentProducts
AcidicAcid (e.g., HCl) and Water3-Nitrobenzoic acid and 4-Chlorobenzylamine
BasicBase (e.g., NaOH) and Water3-Nitrobenzoate and 4-Chlorobenzylamine

Reactivity of the Nitro Group (e.g., Reduction to Amine, Nitration in Analogues)

The nitro group is a versatile functional group that strongly influences the molecule's reactivity, primarily through its powerful electron-withdrawing nature and its susceptibility to reduction. nih.gov

Reduction to Amine: The most significant reaction of the aromatic nitro group is its reduction to a primary amine. This transformation dramatically alters the electronic properties of the benzamide (B126) ring, converting the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com A wide array of reducing agents can accomplish this, offering high chemoselectivity. stackexchange.comorganic-chemistry.org

Reagent(s)Typical ConditionsProductReference
H₂, Pd/C or PtO₂Catalytic hydrogenationN-(4-Chlorobenzyl)-3-aminobenzamide masterorganicchemistry.comwikipedia.org
SnCl₂·2H₂OEthanol, heatN-(4-Chlorobenzyl)-3-aminobenzamide stackexchange.com
Fe, HClAcidic mediumN-(4-Chlorobenzyl)-3-aminobenzamide masterorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or alcoholic solutionN-(4-Chlorobenzyl)-3-aminobenzamide wikipedia.org

Under different conditions, the reduction can be stopped at intermediate stages, such as the hydroxylamine, by using reagents like zinc dust in aqueous ammonium (B1175870) chloride. wikipedia.org

Nitration in Analogues: While direct nitration of this compound is not commonly described, the reactivity of the aromatic rings toward electrophilic substitution like nitration can be inferred. In analogous syntheses, nitration is a key step to introduce the nitro group onto a benzamide precursor. The strong deactivating effects of the existing nitro and amide groups on the benzamide ring would make further electrophilic substitution on this ring highly unfavorable.

Reactivity Influenced by the Chlorobenzyl Moiety and Benzamide Core

The chlorobenzyl group and the benzamide core each impart distinct reactivity to the molecule.

Chlorobenzyl Moiety: The chlorine atom on the benzyl (B1604629) ring is susceptible to nucleophilic substitution, although this typically requires more stringent conditions than reactions at the amide or nitro groups. The benzyl C-H bonds are not typically reactive unless under radical conditions, which are not standard for this class of compounds. The aromatic ring of this moiety can undergo electrophilic aromatic substitution, directed by the chloro- and alkyl- (the CH₂-N group) substituents.

Benzamide Core: The benzamide core's reactivity is dominated by the electron-withdrawing nitro group. This deactivates the ring towards electrophilic aromatic substitution (EAS) but activates it for nucleophilic aromatic substitution (NAS), although NAS would still require a suitable leaving group at an ortho or para position to the nitro group. The amide group itself is also deactivating and meta-directing for EAS on the benzoyl ring.

Kinetic and Thermodynamic Aspects of Key Reactions

While specific kinetic and thermodynamic data for this compound are not extensively published, general principles and studies on analogous systems provide valuable insight.

Kinetics: The rate of amide hydrolysis is influenced by pH and the electronic nature of the substituents. The strong electron-withdrawing nitro group on the benzamide ring is expected to increase the electrophilicity of the amide carbonyl carbon, potentially accelerating the rate of nucleophilic attack compared to an unsubstituted benzamide. Kinetic studies on the hydrolysis of peptides catalyzed by metal complexes have shown a distinct bell-shaped dependence on pH/pD, indicating an optimal pH for the reaction where the catalyst and substrate have appropriate protonation states. rsc.org

Thermodynamics: The reduction of the nitro group to an amine is a thermodynamically favorable process, driven by the formation of the stable anilino-type product and water. Studies of other reactions, such as cycloadditions, show that many transformations involving such functionalized aromatic compounds are thermodynamically controlled and effectively irreversible, leading to the most stable product isomer. nih.gov The stability of the final products, such as 3-aminobenzamide (B1265367) and 3-nitrobenzoic acid derivatives, drives these reactions to completion under appropriate conditions.

Chemical Biology and Molecular Interaction Profiles of N 4 Chlorobenzyl 3 Nitrobenzamide

Molecular Docking Simulations with Defined Biological Targets

There is no published research detailing molecular docking simulations of N-(4-Chlorobenzyl)-3-nitrobenzamide with any specific biological targets such as enzymes, receptors, or nucleic acids. Such studies would be essential to predict the binding affinity and orientation of the compound in the active site of a potential protein target.

Advanced Molecular Dynamics Simulations for Ligand-Target Binding Dynamics and Stability

In the absence of identified biological targets, no advanced molecular dynamics simulations have been reported for this compound. These simulations are critical for understanding the stability of a ligand-target complex over time and for providing insights into the dynamic nature of their interactions.

Identification of Key Binding Hotspots and Interacting Residues

Without molecular docking or dynamics studies, the key binding hotspots and specific amino acid residues that might interact with this compound have not been identified. This information is fundamental for understanding the structural basis of a compound's activity.

In Silico Screening and Virtual Ligand Design Based on Structure-Based or Ligand-Based Approaches

There are no reports of this compound being used as a scaffold or hit compound in in silico screening campaigns. Consequently, no virtual ligand design studies based on its structure have been published to explore potential derivatives with improved activity or properties.

Elucidation of Molecular Mechanism of Action and Target Deconvolution Strategies

The molecular mechanism of action for this compound is currently unknown. No target deconvolution strategies, which are employed to identify the specific biological targets of a compound, have been described in the scientific literature for this molecule.

Structure Activity Relationship Sar Studies at the Molecular Level

Influence of Substituent Position and Electronic Properties on Molecular Recognition and Reactivity

The nitro group is a strong electron-withdrawing group, which decreases the electron density of the aromatic ring to which it is attached. This electronic influence affects the acidity of the amide proton and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are fundamental for molecular recognition by a biological receptor. The position of this group is paramount. In the case of N-(4-Chlorobenzyl)-3-nitrobenzamide, the nitro group is at the meta-position relative to the amide linkage. Shifting this group to the ortho- or para-position would alter the electronic distribution across the molecule, thereby influencing its binding affinity and reactivity. For instance, the presence of a nitro group is known to enhance the bioactivity of certain compounds, but its placement is key. mdpi.com

Similarly, the chlorine atom on the benzyl (B1604629) ring is an electron-withdrawing but ortho-para directing halogen. Its presence can enhance the biological activity of molecules, a strategy often employed in drug design. mdpi.com The "para" position of the chlorine in this compound influences the electronic nature of the entire benzyl moiety. This can affect how the benzyl group fits into hydrophobic pockets of a target protein and its electronic interactions within the binding site.

Research on a series of 4-substituted-3-nitrobenzamide derivatives has provided valuable SAR insights. nih.gov Although this compound was not the primary focus, the study of related compounds highlights the importance of the substituent on the benzylamine (B48309) portion. The study evaluated the anti-tumor activities of various derivatives against several cancer cell lines. The results indicated that the nature of the substituent on the amine part significantly modulates the cytotoxic potency. nih.gov For example, compounds with different substitutions on the benzyl ring showed varying levels of inhibitory activity, underscoring the sensitivity of the biological target to the steric and electronic properties of this part of the molecule. nih.govresearchgate.net

Compound IDSubstituent (R) on BenzylamineGI50 (µM) vs. HCT-116GI50 (µM) vs. MDA-MB435GI50 (µM) vs. HL-60Reference
4a 4-methoxybenzyl2.1111.9042.015 nih.gov
4g 4-methylbenzyl>1003.5863.778 nih.gov
4l 4-fluorobenzyl>1001.0081.993 nih.gov
4m 4-chlorobenzyl>1002.1152.506 nih.gov
4n 4-bromobenzyl>1002.0112.114 nih.gov

Table 1: Growth inhibitory (GI50) activities of selected 4-substituted-3-nitrobenzamide derivatives against human cancer cell lines. Data extracted from a study on related compounds to illustrate the influence of substituents. nih.gov

The data shows that a 4-chlorobenzyl substituent (Compound 4m), as seen in the subject compound, confers potent activity against MDA-MB435 and HL-60 cell lines. nih.gov The comparison with other substituents, such as 4-methoxy (4a) and 4-fluoro (4l), reveals that electronic and steric factors play a complex role in determining the anti-tumor efficacy. nih.gov

Stereochemical Considerations in Molecular Design and Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of drugs, as biological systems like enzymes and receptors are chiral. mdpi.com While this compound itself is not chiral, the introduction of a chiral center, for example by modifying the benzyl or benzamide (B126) backbone, would result in enantiomers that could exhibit different biological activities.

Biological systems often show enantio-selectivity, meaning one enantiomer of a chiral drug may be significantly more active than the other. mdpi.com This is because the interaction between a small molecule and a biological target is highly dependent on a precise three-dimensional fit. One enantiomer may bind perfectly to a receptor's active site, while the other may bind weakly or not at all.

In the broader context of drug design, if a derivative of this compound were to be synthesized with a chiral center, it would be essential to separate and test each enantiomer individually. For example, the synthesis of N-substituted-3-chloro-2-azetidinones, which involves creating a chiral center at the azetidinone ring, results in compounds where the stereochemistry is expected to influence antibacterial activity. mdpi.com QSAR models that incorporate specific chirality descriptors can be used to understand and predict the activity of enantiomers and diastereomers, providing a powerful tool for designing stereochemically optimized drug candidates. mdpi.com

Conformational Flexibility and its Role in Ligand-Target Interactions

This compound possesses several rotatable bonds, granting it significant conformational flexibility. The key rotatable bonds are the amide bond (C-N), the bond connecting the benzyl group to the amide nitrogen (N-CH₂), and the bond linking the methylene (B1212753) bridge to the phenyl ring (CH₂-Ar). The ability of the molecule to adopt various shapes, or conformations, is crucial for its ability to bind effectively to a biological target.

The process of a ligand binding to a target is a dynamic one. The molecule may need to adopt a specific, low-energy conformation—the "bioactive conformation"—to fit snugly into the binding pocket of an enzyme or receptor. The amide functional group itself is known for its stability due to resonance, which imparts a degree of planarity. However, rotation around the adjacent single bonds allows the two aromatic rings to orient themselves in numerous ways relative to each other.

Computational chemistry techniques, such as molecular docking, are often used to study the conformational preferences of a ligand within a protein's binding site. These studies can predict the most likely binding pose and identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-target complex. For a molecule like this compound, understanding its conformational landscape is essential for explaining its biological activity and for designing analogs with improved binding affinity by modifying the structure to favor the bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By establishing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov

A QSAR model is built using a "training set" of compounds for which the biological activity (e.g., IC₅₀ or GI₅₀ values) is known. nih.gov For each compound, a set of numerical values, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. The goal is to create an equation that relates these descriptors to the observed activity.

General QSAR Model Equation: Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)

The predictive power of the resulting model is then evaluated using an external "test set" of compounds that were not used in the model's creation. nih.gov Statistical metrics such as the square of the correlation coefficient (R²) and the square of the cross-validation correlation coefficient (q²) are used to assess the model's quality and robustness. nih.govnih.gov

For a series of benzamide derivatives, relevant descriptors might include:

Topological descriptors: Quantify molecular size and branching.

Electronic descriptors: Describe the distribution of charges, dipole moment, and energies of molecular orbitals (HOMO/LUMO).

Hydrophobic descriptors: Such as LogP, which measures a compound's lipophilicity.

While a specific QSAR model for this compound is not publicly available, studies on related classes of compounds, such as benzanilides and other aromatic amides, have successfully employed QSAR to model their toxicities and biological activities. nih.gov Such models provide valuable insights into the molecular properties that drive activity and can guide the rational design of new nitrobenzamide derivatives with enhanced potency.

ParameterDescriptionTypical Value for a Good ModelReference
n Number of compounds in the training setVaries, but should be sufficient for statistical significance nih.gov
Coefficient of determination (goodness of fit)> 0.6 researchgate.net
q² or R²cv Cross-validated correlation coefficient (internal predictive ability)> 0.5 nih.gov
R²ext External validation correlation coefficient (external predictive ability)> 0.5 nih.gov
F-value Fisher statistic (statistical significance of the model)High values indicate significance nih.gov
s Standard error of the estimateLow values are preferred nih.gov

Table 2: Common statistical parameters used to validate a QSAR model.

By applying these principles, researchers can systematically probe the SAR of the this compound scaffold, leading to a deeper understanding of its mechanism of action and facilitating the design of novel therapeutic agents.

Synthesis and Characterization of N 4 Chlorobenzyl 3 Nitrobenzamide Derivatives and Analogues

Rational Design Principles for Structural Modification and Library Synthesis

The design of new analogues of N-(4-Chlorobenzyl)-3-nitrobenzamide is guided by established medicinal chemistry principles. A primary strategy involves the modification of the core structure to enhance interactions with biological targets and improve pharmacokinetic properties. For instance, the introduction of a nitrile group is a common tactic in structure-based drug design to modulate physicochemical and pharmacokinetic characteristics, potentially improving bioavailability and binding affinity through various molecular interactions. researchgate.net

The 3,5-dinitrobenzyl moiety has been identified as a crucial fragment for the in vitro antimycobacterial activity in some compound series. semanticscholar.org However, the presence of multiple nitro groups can be a liability for further drug development. semanticscholar.org This has led to the exploration of analogues where the 3,5-dinitrobenzyl group is replaced by heterocyclic moieties like (5-nitropyridin-3-yl)methyl or (5-nitrofuran-2-yl)methyl groups, the latter being a known pharmacophore in potent antitubercular agents. semanticscholar.org

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically altering different parts of the molecule—such as the N-benzyl group, the nitro-substituted benzoyl moiety, or the central amide bond—and assessing the impact on biological activity, researchers can build a comprehensive understanding of the molecular features essential for the desired effect. For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring was found to significantly enhance inhibitory activity against certain enzymes. nih.gov

Synthetic Routes to Diverse Analogues and Bioisosteres

The synthesis of this compound and its analogues typically involves the formation of an amide bond between a carboxylic acid (or its activated derivative) and an amine. A common and efficient method for this transformation is the Schotten-Baumann reaction, which utilizes an acyl chloride and an amine in the presence of a base. mdpi.com For instance, N-(3-chlorophenethyl)-4-nitrobenzamide can be synthesized by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride. mdpi.com

To create a diverse library of analogues, various substituted anilines, amines, or heterocyclic amines can be reacted with an appropriate benzoyl chloride derivative. nih.gov For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized by refluxing 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride with different amines in dimethylformamide (DMF). nih.gov

Bioisosteric replacement is another key strategy, where a functional group is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. The amide bond is a frequent target for such modifications. Oxadiazoles, for example, are often used as amide bioisosteres due to their ability to mimic the planarity and dipole moment of the amide group, while offering improved metabolic stability and membrane permeability. nih.gov Both 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers are commonly employed for this purpose. nih.gov The synthesis of 1,3,4-oxadiazole bioisosteres can be achieved using reagents like the Burgess reagent. nih.gov

Introduction of Heterocyclic Moieties and Fused Ring Systems

Incorporating heterocyclic rings and fused ring systems into the core structure of this compound is a powerful strategy to explore new chemical space and modulate biological activity. Benzimidazole (B57391), for instance, is a versatile heterocyclic compound with a wide range of reported biological activities. researchgate.net Its structural similarity to naturally occurring nucleotides makes it an important motif in medicinal chemistry. researchgate.net

The synthesis of derivatives containing such moieties often involves multi-step reaction sequences. For example, N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide incorporates a 1,3,4-thiadiazole (B1197879) ring, a common heterocyclic scaffold in medicinal chemistry. Another example is the synthesis of N-substituted benzimidazole derivatives, where a benzimidazole-containing amine is acylated with a substituted benzoyl chloride. researchgate.net

Characterization of New Derivatives using Advanced Spectroscopic and Crystallographic Techniques

The unambiguous identification and structural elucidation of newly synthesized derivatives are crucial. A combination of advanced spectroscopic and crystallographic techniques is employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and integration values provide detailed information about the connectivity of atoms. For example, in the characterization of N-(3-chlorophenethyl)-4-nitrobenzamide, the ¹H NMR spectrum clearly shows signals corresponding to the aromatic protons, the methylene (B1212753) groups, and the amide proton. mdpi.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. For instance, the characteristic stretching frequencies for the N-H and C=O bonds of the amide group, as well as the asymmetric and symmetric stretching of the nitro group, can be readily identified. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Crystallographic Techniques:

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. mdpi.comresearchgate.net This technique was used to establish the structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide. mdpi.com

The following table summarizes the characterization data for a representative analogue:

TechniqueObservationReference
¹H NMR Signals corresponding to aromatic, methylene, and amide protons. mdpi.com
¹³C NMR Resonances for all unique carbon atoms in the molecule. nih.gov
FT-IR Characteristic absorption bands for N-H, C=O, and NO₂ groups. nih.gov
Mass Spec Molecular ion peak and fragmentation pattern consistent with the proposed structure. mdpi.com
X-ray Precise bond lengths, angles, and crystal packing information. mdpi.comresearchgate.net

Impact of Structural Diversity on Molecular Interactions and Reactivity

Molecular Interactions: Modifications to the peripheral substituents can significantly alter the non-covalent interactions that govern ligand-receptor binding. These interactions include:

Hydrogen Bonding: The amide N-H and C=O groups are key hydrogen bond donors and acceptors. Altering the electronic properties of the aromatic rings can modulate the strength of these interactions.

Hydrophobic Interactions: The aromatic rings and the benzyl (B1604629) group contribute to hydrophobic interactions with complementary pockets in a binding site.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues in a protein target.

Halogen Bonding: The chlorine atom on the benzyl ring can participate in halogen bonding, a directional non-covalent interaction that can contribute to binding affinity.

Reactivity: The electronic nature of the substituents influences the reactivity of the molecule. The nitro group, being a strong electron-withdrawing group, makes the aromatic ring to which it is attached electron-deficient. This can influence the reactivity of the amide bond and other functional groups. The replacement of the amide bond with a bioisostere like an oxadiazole not only changes the geometry and electronic properties but also imparts greater metabolic stability by removing the labile amide linkage. nih.gov

In essence, the rational generation of a library of structurally diverse analogues allows for a systematic exploration of the chemical space around the parent compound, this compound. This approach is instrumental in identifying derivatives with improved properties and provides valuable insights into the structure-activity relationships that govern their biological function.

Advanced Research Applications of N 4 Chlorobenzyl 3 Nitrobenzamide and Its Analogues

Utilization as Chemical Probes for Elucidating Biological Pathways and Protein Function

The inherent chemical functionalities of N-(4-Chlorobenzyl)-3-nitrobenzamide and its derivatives make them promising candidates for the design of chemical probes to investigate biological systems. While direct applications of the parent compound are not extensively documented in this specific context, the principles of probe design and the reactivity of its constituent parts provide a clear roadmap for its potential utility.

The core concept behind a chemical probe is its ability to interact with a biological target, often a protein, in a specific and detectable manner. This interaction can be used to identify the protein, map its binding site, or elucidate its function within a biological pathway. Key to this is the incorporation of reactive or reporter groups into the molecule.

Photo-activatable Probes: A powerful strategy in chemical biology involves the use of photo-activatable probes. These molecules are inert until irradiated with light of a specific wavelength, at which point they generate a highly reactive species that can form a covalent bond with nearby molecules, effectively "tagging" them. The nitro group present in the this compound scaffold is a precursor to functionalities that can be exploited for photo-affinity labeling. For instance, the nitro group can be reduced to an amine, which can then be chemically modified to introduce a photo-reactive moiety like a diazirine or an aryl azide. nih.govnih.govlifechemicals.com

Diazirines, upon photolysis, generate highly reactive carbenes that can form covalent bonds with a wide range of amino acid residues, making them excellent tools for mapping protein-ligand interactions. nih.govnih.govlifechemicals.com An analogue of this compound could be synthesized to incorporate a diazirine-containing substituent, transforming it into a photo-probe. This probe could then be used to identify the protein targets of a bioactive molecule based on the benzamide (B126) scaffold.

Covalent Probes: The benzamide scaffold itself can be modified to act as a covalent probe. By incorporating a mildly electrophilic "warhead," the molecule can be designed to form a covalent bond with a nucleophilic amino acid residue (such as cysteine or lysine) in the active site of an enzyme. nih.govmdpi.comescholarship.org This approach, known as activity-based protein profiling (ABPP), is a powerful tool for identifying and characterizing enzyme activity in complex biological systems. mdpi.comnih.gov For example, the 4-chlorobenzyl moiety could be replaced with a group containing a reactive electrophile, while the rest of the molecule provides the binding affinity and selectivity for a particular protein target.

While specific research utilizing this compound as a chemical probe is not yet prevalent in the literature, the foundational chemical principles and the versatility of its scaffold strongly suggest its potential for the development of sophisticated tools for chemical biology research.

Application in Organic Synthesis as Versatile Building Blocks for Complex Molecular Architectures

The chemical structure of this compound offers multiple reaction sites, making it a valuable starting material for the synthesis of more complex and functionally diverse molecules, including various heterocyclic systems. The nitro group, the chlorine atom, and the amide bond can all be selectively transformed, allowing for a wide range of synthetic elaborations.

The reduction of the nitro group to an amine is a key transformation, opening up a plethora of synthetic possibilities. This resulting amino group can serve as a handle for the construction of fused heterocyclic rings, which are common motifs in medicinally important compounds. For instance, the reduction of the nitro group in a benzamide derivative, followed by reaction with appropriate reagents, can lead to the formation of benzodiazepines and quinazolinones, two classes of compounds with a broad spectrum of biological activities. nih.govnih.govresearchgate.net

A hypothetical synthetic route starting from this compound could involve the following steps:

Reduction of the nitro group: The nitro group can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride or catalytic hydrogenation, to yield N-(4-Chlorobenzyl)-3-aminobenzamide.

Cyclization reactions: The resulting 3-aminobenzamide (B1265367) derivative can then be used as a key intermediate for the synthesis of fused heterocycles. For example, reaction with an α-halo ketone followed by cyclization could lead to the formation of a 1,4-benzodiazepine (B1214927) ring system. Alternatively, reaction with a suitable one-carbon synthon, such as an orthoester or an aldehyde, could yield a quinazolinone core.

The chlorine atom on the benzyl (B1604629) group also provides a site for further modification through nucleophilic substitution or cross-coupling reactions, allowing for the introduction of additional functional groups and the construction of more elaborate molecular architectures.

The following table outlines the potential synthetic transformations of this compound, highlighting its versatility as a building block.

Starting MaterialReagents and ConditionsProduct ClassPotential Application
This compound1. SnCl2, HCl 2. α-haloketone, base1,4-BenzodiazepinesCNS agents, anxiolytics
This compound1. H2, Pd/C 2. Orthoester, acid catalystQuinazolinonesAnticancer, anti-inflammatory
This compound1. Fe, NH4Cl 2. Phosgene equivalent, cyclizationBenzoxazinonesAgrochemicals, pharmaceuticals
This compoundNucleophile (e.g., R-SH, R-NH2)Substituted benzyl derivativesFine-tuning of biological activity

The ability to selectively manipulate the different functional groups of this compound makes it a powerful and adaptable starting material for the synthesis of a wide array of complex molecules with potential applications in medicinal chemistry and materials science.

Development of Hybrid Molecules with Tunable Properties

The concept of hybrid molecules involves the combination of two or more distinct pharmacophores into a single chemical entity. This approach aims to create novel compounds with improved biological activity, selectivity, or pharmacokinetic properties. The this compound scaffold is well-suited for the development of such hybrid molecules due to the ease with which its different components can be modified.

One strategy for creating hybrid molecules is the design of bisubstrate inhibitors. These molecules are designed to simultaneously occupy the binding sites of two different substrates of an enzyme, often leading to very high affinity and selectivity. nih.govnih.gov The this compound scaffold could serve as a core structure to which fragments that mimic the two substrates are attached via appropriate linkers.

A study on N-(3-chlorophenethyl)-4-nitrobenzamide, a close analogue of the title compound, highlights the principles of molecular hybridization. nih.gov In this work, the combination of the 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride moieties resulted in a novel hybrid molecule with distinct spectral and fragmentation properties. nih.gov This demonstrates how the judicious combination of different chemical fragments can lead to new molecules with unique characteristics.

The following table provides examples of how the properties of hybrid molecules based on the this compound scaffold could be tuned.

ModificationProperty to be TunedDesired Outcome
Varying substituents on the aromatic ringsBinding affinity and selectivityEnhanced potency and reduced off-target effects
Introducing different linker moietiesPharmacokinetics (ADME)Improved bioavailability and duration of action
Incorporating photo-activatable groupsSpatiotemporal control of activityTargeted drug delivery and release
Combining with another pharmacophoreDual biological activityTreatment of multifactorial diseases

The development of hybrid molecules based on the this compound scaffold represents a promising avenue for the discovery of new therapeutic agents and research tools with precisely controlled properties.

Future Directions and Emerging Research Challenges for N 4 Chlorobenzyl 3 Nitrobenzamide Research

Development of Chemo- and Regioselective Synthetic Methods

The synthesis of N-(4-Chlorobenzyl)-3-nitrobenzamide, which involves the formation of an amide bond and the presence of two key substituents on the aromatic rings, presents inherent challenges in achieving high chemo- and regioselectivity. Future research must focus on developing novel synthetic strategies that offer precise control over the placement of functional groups and minimize the formation of unwanted side products.

A primary challenge lies in the selective functionalization of the benzamide (B126) core. Traditional methods may lead to a mixture of isomers, necessitating complex purification steps. Recent advances in catalytic methods for C-H bond functionalization offer a promising avenue for the regioselective introduction of substituents on the aromatic rings. nih.gov The development of directing groups that can guide the reaction to a specific position on the benzoyl or benzyl (B1604629) moiety would be a significant breakthrough. mdpi.com For instance, employing a directing group on the aniline (B41778) precursor could facilitate selective nitration at the meta position before the amide bond formation.

Furthermore, the amide bond formation itself can be optimized. While the reaction of an acid chloride with an amine is a common method, it often requires harsh conditions and generates stoichiometric waste. ucl.ac.uk Catalytic methods for direct amidation are gaining prominence from a green chemistry perspective. ucl.ac.uk Boronic acid catalysts, for example, have shown promise in promoting the direct condensation of carboxylic acids and amines. ucl.ac.uk Exploring such catalytic systems for the synthesis of this compound could lead to more efficient and environmentally friendly processes. Additionally, enzymatic catalysis, using enzymes like lipases, offers a highly selective and sustainable alternative for amide bond formation. nih.govrsc.org

Advanced In Situ Spectroscopic Characterization of Reaction Intermediates

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. Traditional ex situ analysis of reaction mixtures can provide limited information about transient intermediates. Advanced in situ spectroscopic techniques offer the potential to monitor the reaction in real-time, providing valuable insights into the formation and consumption of key species.

Techniques such as in situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the progress of the reaction. rsc.orgyoutube.comxmu.edu.cn For instance, in situ IR can monitor the disappearance of the carboxylic acid and amine starting materials and the appearance of the amide product by tracking their characteristic vibrational frequencies. youtube.com This can help in determining reaction kinetics and identifying the rate-limiting step.

The study of mechanochemical reactions using in situ Raman spectroscopy has also emerged as a powerful tool. rsc.org This could be particularly relevant for exploring solvent-free synthetic routes for this compound.

A significant challenge in the in situ analysis of this specific reaction would be the potential for overlapping spectral signals from the various aromatic and functional groups present in the molecule. Overcoming this challenge may require the use of advanced data analysis techniques or multidimensional spectroscopic methods. Future research should focus on developing and applying these sophisticated in situ methods to elucidate the detailed mechanistic pathways involved in the synthesis of this compound, leading to more rational and efficient process development.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Furthermore, AI and ML algorithms can be used to predict the biological activity of compounds. smums.ac.ir Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of benzamide derivatives with their biological activity, such as enzyme inhibition. nih.gov This can guide the rational design of more potent and selective analogues of this compound. For instance, the presence of the nitro group suggests potential interactions with biological targets, and AI can help in exploring these possibilities. nih.govmdpi.com

The generation of novel molecular structures with desired properties is another exciting application of generative AI models. These models can be trained on existing chemical data to design new molecules with optimized characteristics, such as enhanced binding affinity to a specific target or improved ADMET properties.

A major challenge in applying AI/ML is the availability of high-quality, curated data for training the models. For a specific compound like this compound, experimental data may be scarce. Therefore, future research should focus on developing robust models that can make accurate predictions even with limited data, possibly by leveraging transfer learning or physics-informed machine learning approaches.

Comprehensive Mapping of Molecular Interaction Networks

Understanding how this compound interacts with biological macromolecules is fundamental to elucidating its potential mechanism of action and identifying potential therapeutic targets. Comprehensive mapping of its molecular interaction networks is a critical area for future research.

Computational methods such as molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding mode and affinity of this compound to various protein targets. These studies can help in identifying potential binding pockets and key interacting residues.

Experimentally, techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound in complex with its biological target. Biochemical assays can then be used to validate the predicted interactions and quantify the inhibitory activity.

A significant challenge will be to identify the specific biological targets of this compound. A broad screening approach against a panel of enzymes and receptors may be necessary. Future research should integrate computational and experimental approaches to build a comprehensive map of the molecular interaction network of this compound, which will be crucial for understanding its biological effects.

Exploration of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. rasayanjournal.co.in Future research on this compound must prioritize the exploration of sustainable and environmentally benign synthetic protocols to minimize the environmental impact of its production.

Traditional amide synthesis often involves the use of hazardous reagents and large volumes of organic solvents, leading to significant waste generation. ucl.ac.uk Green chemistry approaches aim to address these issues by utilizing safer solvents, catalytic methods, and renewable resources. rasayanjournal.co.inacs.org

One promising direction is the use of water as a reaction medium for amide bond formation. acs.org The development of water-soluble catalysts or surfactant-based systems can facilitate reactions in aqueous environments, eliminating the need for volatile organic solvents. acs.org

Solvent-free reaction conditions, such as those achieved through mechanochemistry, offer another attractive green alternative. rsc.org Ball milling can be used to carry out reactions in the solid state, reducing solvent usage and often leading to faster reaction times.

The use of biocatalysts, such as enzymes, represents a highly sustainable approach to amide synthesis. nih.govrsc.orgrsc.org Enzymes operate under mild conditions, are highly selective, and are biodegradable. nih.govrsc.org Exploring enzymatic routes for the synthesis of this compound could lead to a truly green and efficient process. nih.gov

Furthermore, the development of catalytic systems that can be easily recovered and reused is a key aspect of sustainable chemistry. This includes the use of heterogeneous catalysts or homogeneous catalysts immobilized on solid supports.

The table below summarizes some of the potential green chemistry approaches for the synthesis of this compound.

Green Chemistry ApproachDescriptionPotential Advantages
Aqueous Synthesis Using water as the reaction solvent.Environmentally benign, low cost, non-flammable. acs.org
Mechanochemistry Reactions conducted by grinding solids together.Solvent-free, potentially faster reaction rates, high yields. rsc.org
Biocatalysis Using enzymes as catalysts.High selectivity, mild reaction conditions, biodegradable. nih.govrsc.org
Reusable Catalysts Heterogeneous or immobilized homogeneous catalysts.Reduced catalyst waste, lower process costs.
One-Pot Synthesis Combining multiple reaction steps in a single vessel.Reduced waste, improved efficiency and yield.

Future research in this area should focus on the systematic evaluation and optimization of these green synthetic protocols for the production of this compound, paving the way for more sustainable chemical manufacturing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.